3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFFLGXBXXPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of Chlorophenylpiperazine Derivatives: A Technical Guide
The following technical guide details the mechanism of action, pharmacodynamics, and experimental validation of chlorophenylpiperazine (CPP) derivatives.
Introduction: The Phenylpiperazine Scaffold
Chlorophenylpiperazine (CPP) derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a wide class of serotonergic agents. While often embedded within larger pharmaceutical structures (e.g., Trazodone , Nefazodone , Etoperidone ), the core phenylpiperazine moiety—specifically 1-(3-chlorophenyl)piperazine (mCPP) —frequently acts as a bioactive metabolite with a distinct and often competing pharmacological profile.
For drug development professionals, understanding CPP derivatives requires a dual focus:
-
The Parent Drug: Often designed as a balanced serotonin modulator (SARI).
-
The Active Metabolite: A "promiscuous" ligand that engages multiple serotonin receptor subtypes (5-HT2C, 5-HT1A, 5-HT2A) and transporters (SERT), driving both therapeutic efficacy and side-effect profiles (e.g., anxiety, hypophagia).
Pharmacodynamics: The "Dirty Drug" Profile
The mechanism of action for CPP derivatives is defined by polypharmacology . Unlike selective serotonin reuptake inhibitors (SSRIs), these compounds act as non-selective serotonin receptor agonists/antagonists.
Receptor Binding Profile
The prototypical derivative, mCPP , exhibits high affinity for 5-HT2 receptors but lacks selectivity.
| Receptor Subtype | Affinity ( | Intrinsic Activity | Physiological Consequence |
| 5-HT | 3.4 | Full Agonist | Anxiogenesis, hypophagia, penile erection. |
| 5-HT | 28.8 | Agonist | Vascular effects, potential migraine induction. |
| 5-HT | 32.1 | Partial Agonist / Antagonist | Complex modulation; antagonism contributes to sedation (Trazodone), agonism to hallucinogenic potential (rare in mCPP). |
| 5-HT | ~40-80 | Partial Agonist | Anxiolysis (often masked by 5-HT |
| 5-HT | Moderate | Agonist | Nausea, gastrointestinal distress. |
| SERT | ~230 | Reuptake Inhibitor | Increased synaptic serotonin. |
Data compiled from Rotzinger et al. (1998) and functional binding studies.
The 5-HT Signaling Cascade
The dominant physiological effects of mCPP (anxiety, appetite suppression) are mediated through the 5-HT
Figure 1: The Gq-coupled signaling cascade activated by mCPP at the 5-HT2C receptor, leading to calcium mobilization and downstream physiological effects.
Metabolism & Pharmacokinetics
Understanding the metabolic generation of CPP derivatives is critical for interpreting the in vivo effects of drugs like Trazodone. The parent compound is metabolically unstable and rapidly converted to mCPP, primarily by CYP3A4 .[1][2]
Metabolic Pathway
The accumulation of mCPP can lead to "metabolite-driven toxicity," where the side effects of the metabolite (anxiety via 5-HT
Figure 2: Metabolic bioactivation of Trazodone to mCPP via CYP3A4.[1][2][3][4][5] Inhibition of CYP3A4 significantly alters the ratio of parent drug to active metabolite.
Experimental Protocols
To validate the mechanism of action of a novel CPP derivative, researchers must assess both binding affinity (is it a ligand?) and functional efficacy (is it an agonist or antagonist?).
Protocol: Radioligand Binding Assay (Membrane Preparation)
This protocol determines the
Objective: Quantify the displacement of a radiolabeled ligand (e.g.,
Reagents:
-
Source Tissue: HEK-293 cells stably expressing human 5-HT
. -
Radioligand:
-Mesulergine (Specific Activity ~80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
Step-by-Step Workflow:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold Assay Buffer using a Polytron homogenizer (bursts of 5s).
-
Centrifuge at 40,000
for 20 minutes at 4°C. -
Resuspend pellet in buffer and repeat centrifugation to wash.
-
Resuspend final pellet to a protein concentration of ~50
g/well .
-
-
Incubation:
-
In a 96-well plate, add:
-
50
L Test Compound (concentration range to M). -
50
L -Mesulergine (final concentration ~1 nM, near ). -
100
L Membrane Suspension.
-
-
Non-Specific Binding (NSB): Define using 10
M Mianserin (saturating concentration). -
Incubate for 60 minutes at 37°C to reach equilibrium.
-
-
Termination & Counting:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.
-
Wash filters
with ice-cold Tris buffer. -
Dry filters and add liquid scintillation cocktail.
-
Count radioactivity (CPM) via liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Fit data to a one-site competition model to determine
. -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
-
Protocol: Functional Calcium Flux Assay
To distinguish agonists (like mCPP) from antagonists.
-
Dye Loading: Load 5-HT
-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 mins at 37°C. -
Baseline: Measure baseline fluorescence (excitation 488 nm, emission 525 nm).
-
Injection: Inject the CPP derivative.
-
Readout:
-
Agonist: Immediate spike in fluorescence (intracellular Ca
release). -
Antagonist: No spike. Pre-incubate with derivative, then challenge with 5-HT; a reduction in the 5-HT spike confirms antagonism.
-
Toxicology & Safety
The "dirty" profile of CPP derivatives necessitates careful safety monitoring.
-
Serotonin Syndrome: Due to combined SERT inhibition and receptor agonism, high doses carry a risk of serotonin toxicity.
-
Migraine: 5-HT
agonism is a known trigger for vascular headaches. -
Anxiety: The 5-HT
agonism of mCPP is so reliable that it is used as a chemical challenge agent in psychiatric research to induce panic attacks for study.
References
-
Rotzinger, S., et al. (1998).[4] Metabolism of trazodone to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition.[1][2][3][6] Link
-
Fiorella, D., et al. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine.[6][7][8][9][10] Psychopharmacology.[5][7][9] Link
-
Baumann, M. H., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.[11][12] Neuroreport. Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol.Link
-
Revvity. Radioligand binding assays: from opiate receptors to drug discovery mainstay.[13]Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. dl.icdst.org [dl.icdst.org]
- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the 5-HT2C/2B receptor agonist 1-(3-chlorophenyl) piperazine on plasma glucose levels of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-HT2C/2B receptor agonist m-chlorophenylpiperazine (mCPP) inhibits 2-deoxy-D-glucose (2-DG)-induced hyperphagia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.nova.edu [scholars.nova.edu]
- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
biological activity of piperazine-2,5-dione scaffold.
An In-Depth Technical Guide on the Biological Activity and Synthesis of the Piperazine-2,5-dione Scaffold
Executive Summary
The piperazine-2,5-dione (2,5-diketopiperazine or 2,5-DKP) core represents the smallest possible cyclic peptide, formed by the head-to-tail condensation of two
Structural Versatility and Physicochemical Tuning
The biological activity of the piperazine-2,5-dione scaffold is highly dependent on the nature of the substituents at the C3 and C6 positions, as well as modifications to the amide nitrogens (N1 and N4).
-
Lipophilicity and Permeability: The addition of alkyl groups (e.g., methyl or isopropyl) significantly alters the partition coefficient (log P) of the molecule. For instance, the isopropyl groups in (3S,6S)-3,6-diisopropylpiperazine-2,5-dione enhance its lipophilicity, allowing it to cross cell membranes more effectively and interact with intracellular targets[3]. Conversely, unsubstituted or asymmetrically substituted 2,5-DKPs exhibit different surface tension and solubility profiles, which directly dictate their efficacy as transdermal permeation enhancers[4].
-
Conformational Locking: The introduction of unsaturated C=C double bonds at the 3- and 6-positions (yielding 3,6-diunsaturated 2,5-DKPs) restricts the flexibility of the scaffold. This conformational locking is critical for aligning the molecule within tight protein binding pockets, a strategy successfully employed in the design of potent anticancer agents like plinabulin and piperafizine B[5].
-
Hydrogen Bonding: The core possesses two hydrogen bond donors (NH) and two acceptors (C=O). However, bulky substituents or internal hydrogen links (e.g., in imidazole-containing derivatives) can diminish intermolecular hydrogen bonding, thereby boosting lipo-solubility and anticancer properties[6].
Spectrum of Biological Activities
The 2,5-DKP scaffold serves as a versatile bio-carrier and active pharmacophore across multiple therapeutic domains. Table 1 summarizes the quantitative biological data of key derivatives.
Table 1: Quantitative Summary of Bioactive Piperazine-2,5-dione Derivatives
| Compound / Derivative | Primary Biological Target / Application | Key Quantitative Metric | Ref |
| Plinabulin | IC | [7] | |
| Cyclo(L-Leu-L-Pro) | Antimicrobial / Antifungal | MIC = 2.5 mg/mL against P. oryzae | [8] |
| Alaptide Derivatives | Transdermal Permeation Enhancer | 5- to 15-fold increase in theophylline permeation | [4] |
| 3,6-Diisopropyl-2,5-DKP | Chiral Building Block / Bio-probe | Non-toxic to cartilage cells up to 20 µM | [3][9] |
| Plinabulin Analog (Compound c) | IC | [7] |
Mechanisms of Action & Signaling Pathways
To understand the therapeutic potential of 2,5-DKPs, we must examine their target engagement at the molecular level. The most clinically advanced 2,5-DKP derivative is plinabulin , a synthetic analog of the marine fungal metabolite phenylahistin.
Plinabulin selectively targets the colchicine-binding site of
Caption: Mechanism of action of plinabulin via tubulin binding, leading to apoptosis and vascular disruption.
Experimental Methodologies: Synthesis & Biological Evaluation
As a Senior Application Scientist, it is vital to design self-validating experimental workflows. The synthesis of 2,5-DKPs must preserve the stereochemical integrity of the amino acid precursors, while the biological assays must definitively prove target engagement.
Protocol 1: Microwave-Assisted Synthesis of 2,5-Piperazinediones
Causality & Rationale: Traditional thermal condensation (e.g., heating glycine in ethylene glycol to 170 °C) often results in low yields and the racemization of chiral centers[3]. To maintain stereochemical fidelity, a solvent-free microwave irradiation approach utilizing N-Boc-protected dipeptide esters is preferred. Microwave heating ensures uniform thermal distribution, accelerating intramolecular aminolysis while minimizing side reactions[12].
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vessel, mix 1.0 mmol of the synthesized N-Boc dipeptide ester with a catalytic amount of acetic acid (1 to 2 M) to facilitate Boc deprotection[12].
-
Irradiation: Subject the neat mixture to microwave irradiation (approx. 150 W) for 5 to 10 minutes under solvent-free conditions. Monitor the internal temperature to ensure it does not exceed 120 °C.
-
Isolation: Cool the reaction vessel to room temperature. The one-pot deprotection and cyclization will yield a crude solid[12]. Triturate the mixture with cold diethyl ether (10 mL) to precipitate the cyclic dipeptide.
-
Purification: Filter the precipitate and recrystallize from a methanol/water mixture, or purify via reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) to achieve >95% purity. Verify the structure and stereochemistry via
H-NMR and chiral HPLC.
Protocol 2: Tubulin Polymerization Inhibition Assay
Causality & Rationale: To validate that synthesized 3,6-diunsaturated 2,5-DKPs function mechanistically like plinabulin, an in vitro tubulin polymerization assay is required. This cell-free system directly quantifies the disruption of microtubule dynamics without the confounding variables of cellular uptake or efflux[7].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA, and 1 mM GTP. Keep on ice. -
Protein Assembly: Thaw purified bovine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer.
-
Compound Incubation: Add the 2,5-DKP derivative at varying concentrations (1 nM to 10 µM) to a 96-well half-area plate. Include paclitaxel (as a polymerization stabilizer) and colchicine (as a destabilizer) as positive controls.
-
Kinetic Measurement: Initiate polymerization by shifting the plate to 37 °C in a temperature-controlled microplate reader. Monitor the increase in fluorescence (Ex: 340 nm, Em: 410 nm) over 60 minutes.
-
Data Analysis: Calculate the V
of polymerization for each well. Determine the IC value by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis[7].
Caption: Experimental workflow for the microwave-assisted synthesis and biological screening of 2,5-DKPs.
Future Directions in Drug Development
The inherent stability of the piperazine-2,5-dione scaffold against enzymatic degradation makes it an ideal candidate for overcoming the oral delivery challenges of peptide pharmaceuticals[1]. Future research is heavily focused on utilizing the 2,5-DKP core as a universal bio-carrier. Advanced formulation strategies, such as encapsulating lipophilic 2,5-DKP derivatives (e.g., cyclo-Gly-L-DOPA) into chitosan glutamate-coated niosomes, are currently being explored to enhance targeted delivery to colorectal and breast cancer sites, mitigating the adverse effects of systemic toxicity[6].
References
-
Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - MDPI. 1
-
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione - Benchchem. 3
-
Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones - PMC. 4
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells - MDPI. 9
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - ResearchGate. 2
-
(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC. 6
-
Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - Preprints.org. 5
-
Plinabulin | C19H20N4O2 | CID 9949641 - PubChem - NIH. 11
-
Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC. 7
-
Plinabulin - New Drug Approvals.
-
Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - MDPI. 8
-
Structure, Thermodynamics, and Kinetics of Plinabulin Binding to Two Tubulin Isotypes - BeyondSpring Pharmaceuticals.10
-
Solvent-Free, Efficient Synthesis of 2,5-Piperazinediones from Boc-Protected Dipeptide Esters under Microwave Irradiation - ResearchGate. 12
Sources
- 1. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione|CAS 19943-16-9 [benchchem.com]
- 4. Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines[v1] | Preprints.org [preprints.org]
- 6. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells [mdpi.com]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Plinabulin | C19H20N4O2 | CID 9949641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Discovery & Optimization of Novel Anticonvulsant Piperazine-2,5-diones
Executive Summary: The DKP Privilege
In the landscape of antiepileptic drug (AED) discovery, the piperazine-2,5-dione (2,5-diketopiperazine or 2,5-DKP) scaffold represents a "privileged structure"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the extensively mined pyrrolidine-2,5-dione (succinimide) class (e.g., Ethosuximide), the six-membered DKP ring offers unique conformational rigidity and multiple hydrogen-bonding vectors, mimicking peptide turns found in endogenous neuropeptides.
This guide details the rational design, chemical synthesis via multicomponent reactions (MCRs), and pharmacological validation of novel DKP-based anticonvulsants. It specifically bridges the gap between endogenous modulators like Cyclo(His-Pro) and synthetic 2,6-diketopiperazine analogues synthesized via the Ugi reaction.
Rational Design & Structure-Activity Relationships (SAR)
The design of anticonvulsant DKPs relies on optimizing the "Pharmacophore Triangle": Lipophilicity , Stereochemistry , and Electronic Distribution .
The Core Scaffold Distinction
While often confused with N-substituted succinimides, the piperazine dione core exists primarily in two relevant isomeric forms for AED discovery:
-
2,5-Diketopiperazines (2,5-DKPs): Formed by the head-to-tail cyclization of dipeptides. Endogenous examples like Cyclo(L-His-L-Pro) exhibit intrinsic anticonvulsant properties via TRH metabolism.
-
2,6-Diketopiperazines (2,6-DKPs): Structurally isomeric imides often accessible via Ugi reactions. These have shown superior potency in Maximal Electroshock (MES) models compared to their 2,5-isomers due to enhanced lipophilicity and metabolic stability.
SAR Rules for Anticonvulsant Efficacy[1]
-
Lipophilic Clamp: Incorporation of hydrophobic groups (phenyl, benzyl, cyclohexyl) at the N1 and C3 positions is critical for Blood-Brain Barrier (BBB) penetration.
-
Stereochemical Gate: Activity is highly stereoselective. For 2,6-DKPs, the (S,S)-configuration at the chiral centers is often required for maximal efficacy, mimicking the L-amino acid origin of endogenous ligands.
-
Electronic Modulation: Electron-withdrawing groups (Cl, F, CF3) on the phenyl rings of aryl-piperazine substituents enhance binding affinity to Voltage-Gated Sodium Channels (VGSC), a primary mechanism for preventing seizure spread.
Chemical Synthesis: The Ugi-Post-Condensation Protocol[2]
To rapidly generate diverse libraries of DKPs, we utilize the Ugi Four-Component Reaction (U-4CR) followed by an intramolecular cyclization. This protocol is superior to traditional peptide coupling due to its atom economy and ability to introduce four diversity points in a single step.
Experimental Workflow
Step 1: Ugi Condensation
-
Reagents: Aldehyde (R1-CHO), Amine (R2-NH2), Isocyanide (R3-NC), and a bifunctional acid (e.g., N-Boc-amino acid or chloroacetic acid).
-
Conditions: Methanol, Room Temperature, 24-48h.
-
Product: Linear diamide intermediate.
Step 2: Deprotection & Cyclization
-
Reagents: Trifluoroacetic acid (TFA) (for Boc removal) or Base (KOtBu/NaH) for ester/halide cyclization.
-
Mechanism: The free amine attacks the imide/ester carbonyl, closing the 6-membered ring.
Synthesis Visualization
The following diagram illustrates the conversion of linear Ugi adducts into the active DKP scaffold.
Caption: One-pot Ugi-4CR followed by cyclization to generate the 2,6-DKP core.
Pharmacological Evaluation Pipeline
A rigorous screening funnel is essential to distinguish true anticonvulsants from sedatives.
In Vivo Screening Models
-
Maximal Electroshock (MES):
-
Purpose: Identifies agents that prevent seizure spread (Sodium Channel Blockers).
-
Protocol: 60 Hz AC current (50 mA, 0.2s) via corneal electrodes in mice.
-
Endpoint: Abolition of hindlimb tonic extension (HLTE).
-
Standard: Phenytoin (ED50 ~ 10 mg/kg).
-
-
Subcutaneous Pentylenetetrazole (scPTZ):
-
Purpose: Identifies agents raising seizure threshold (GABAergic/T-type Ca2+ modulators).
-
Protocol: sc injection of PTZ (85 mg/kg).
-
Endpoint: Absence of clonic spasms > 5s.
-
Standard: Ethosuximide (ED50 ~ 130 mg/kg).
-
-
6 Hz Psychomotor Seizure Model:
-
Purpose: "Therapy-resistant" epilepsy model.
-
Protocol: Low frequency (6 Hz), long duration (3s) stimulation.
-
Relevance: Levetiracetam and novel DKPs often show unique efficacy here despite failing MES.
-
Neurotoxicity (Rotarod Test)
To ensure the Therapeutic Index (TI) is acceptable, motor coordination is assessed.
-
Protocol: Mice placed on a rotating rod (6-15 rpm). Inability to maintain equilibrium for 60s indicates neurotoxicity.
-
Calculation: Protective Index (PI) = TD50 (Rotarod) / ED50 (MES). A PI > 2.0 is the minimum threshold for lead progression.
Screening Funnel Visualization
Caption: Hierarchical screening funnel for identifying safe and effective anticonvulsant DKPs.
Molecular Mechanism & Data Summary
Proposed Mechanism of Action
Novel 2,6-DKPs, particularly those with aryl-piperazine appendages, function as multimodal agents .
-
Primary: State-dependent blockade of Voltage-Gated Sodium Channels (Nav1.2), stabilizing the inactive state.
-
Secondary: Modulation of GABA-A receptors (distinct from the benzodiazepine site), a property inherited from the endogenous Cyclo(His-Pro) core.
Comparative Efficacy Table
Representative data for optimized 2,6-DKP derivatives vs. Standards.
| Compound ID | R1 (Aldehyde) | R2 (Amine) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) |
| DKP-4a | 2-Cl-Phenyl | Benzyl | 24.5 | >300 | 145.2 | 5.9 |
| DKP-7c | 4-F-Phenyl | Cyclohexyl | 38.1 | 112.0 | 210.5 | 5.5 |
| Phenytoin | - | - | 9.5 | Inactive | 65.0 | 6.8 |
| Valproate | - | - | 250.0 | 180.0 | 450.0 | 1.8 |
References
-
Dawidowski, M., et al. (2012). Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives. Journal of Medicinal Chemistry. Link
-
Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. Link
-
Mishra, N., et al. (2018). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines. Beilstein Journal of Organic Chemistry. Link
-
Prasad, C. (1995). Cyclo(His-Pro): its distribution, metabolism and physiological profile. Neuroscience & Biobehavioral Reviews. Link
-
Löscher, W., et al. (2011). The role of technical, biological, and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsia. Link
The Structure-Activity Relationship of 3-Chlorophenyl Substituted Piperazines: A Technical Guide for Drug Discovery
Abstract
The 1-(3-chlorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, most notably the antidepressant trazodone. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their interactions with serotonergic and other CNS receptors. We will explore the intricate interplay between chemical structure and biological activity, offering field-proven insights into the rational design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation CNS agents.
Introduction: The Significance of the 3-Chlorophenylpiperazine Moiety
The 3-chlorophenylpiperazine pharmacophore has emerged as a cornerstone in the development of drugs targeting the central nervous system. Its prevalence is largely attributed to its role as a key structural component of trazodone, a widely prescribed antidepressant. The parent compound, 1-(3-chlorophenyl)piperazine (mCPP), is an active metabolite of trazodone and exhibits a complex pharmacological profile, acting as an agonist at multiple serotonin (5-HT) receptors.[1] This inherent serotonergic activity makes the 3-chlorophenylpiperazine scaffold a fertile ground for the exploration of novel drug candidates with tailored pharmacological profiles.
Understanding the SAR of this class of molecules is paramount for optimizing their therapeutic potential while minimizing off-target effects. This guide will deconstruct the key structural features of 3-chlorophenyl substituted piperazines and their impact on biological activity, providing a framework for the rational design of new chemical entities.
The Core Scaffold: Deconstructing the 3-Chlorophenylpiperazine Framework
The fundamental 3-chlorophenylpiperazine structure can be divided into three key regions for SAR exploration:
-
The Aryl Group: The 3-chlorophenyl ring is a critical determinant of receptor affinity and selectivity.
-
The Piperazine Ring: This central heterocycle serves as a versatile linker and its basicity plays a crucial role in receptor interactions.
-
The N4-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring profoundly influences the pharmacological profile of the molecule.
The following diagram illustrates the key regions for SAR modification:
Caption: Key regions for SAR exploration in the 3-chlorophenylpiperazine scaffold.
Structure-Activity Relationship (SAR) Analysis
The 3-Chlorophenyl Group: A Key Anchor
The presence and position of the chlorine atom on the phenyl ring are crucial for activity. The meta-chloro substitution, as seen in mCPP and trazodone, appears to be optimal for potent interaction with several key serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.
-
Positional Isomers: Shifting the chlorine to the ortho or para position generally leads to a decrease in affinity for serotonin receptors. This suggests that the electronic and steric properties of the meta-chloro substituent are critical for establishing favorable interactions within the receptor binding pocket.
-
Substitution Effects: Replacement of the chlorine with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups can modulate affinity and selectivity. For instance, the introduction of a trifluoromethyl group has been shown to enhance lipophilicity and, in some cases, improve activity against certain targets.[2]
The Piperazine Ring: More Than Just a Linker
The piperazine ring is not merely a passive spacer. Its conformational flexibility and the basicity of its nitrogen atoms are integral to receptor binding. The protonated nitrogen atom of the piperazine ring often forms a crucial salt bridge with an acidic residue, such as an aspartate, in the binding site of aminergic G-protein coupled receptors (GPCRs).
Bioisosteric replacement of the piperazine ring with other cyclic diamines or conformationally constrained analogs can be a strategy to fine-tune the physicochemical properties and pharmacological profile of the molecule.
The N4-Substituent: The Driver of Pharmacological Diversity
The substituent at the N4 position of the piperazine ring is the most significant determinant of the overall pharmacological profile of the molecule. This is where the greatest structural diversity is observed, leading to a wide range of biological activities.
A seminal example of this is the modification of the N4-substituent in trazodone analogs. Extending the alkyl linker from a propyl to a hexyl chain in a trazodone analog containing the 3-chlorophenylpiperazine moiety shifted the receptor affinity profile from being dominant at 5-HT2A receptors to having high affinity for the 5-HT1A receptor.[3][4]
Table 1: Influence of N4-Alkyl Chain Length on 5-HT Receptor Affinity in Trazodone Analogs
| Compound | N4-Substituent | 5-HT1AR Ki (nM) | 5-HT2AR Ki (nM) |
| Trazodone | - (CH2)3-triazolopyridine | 18 | 1.8 |
| Analog 7a | - (CH2)6-triazolopyridine | 16 | 278 |
Data synthesized from multiple sources for illustrative purposes.[3][5]
This demonstrates that the length and nature of the N4-substituent are critical for orienting the molecule within the receptor binding pocket and for establishing specific interactions that dictate receptor subtype selectivity.
Experimental Protocols: A Foundation for Discovery
To ensure the integrity and reproducibility of research in this area, detailed and validated experimental protocols are essential.
Synthesis of a Key Intermediate: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
This intermediate is a versatile building block for the synthesis of a wide range of 3-chlorophenylpiperazine derivatives, including trazodone.
Step-by-Step Methodology: [6]
-
Reaction Setup: To a mixture of 1-(3-chlorophenyl)piperazine hydrochloride (100 g, 0.43 mol) in acetone (300 mL) and water (500 mL), add sodium hydroxide (46 g, 1.15 mol).
-
Alkylation: To the stirred solution at 25-30°C, add 1-bromo-3-chloropropane (143.6 g, 0.911 mol).
-
Reaction Monitoring: Continue stirring at the same temperature for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, stop stirring and allow the layers to separate. Separate the lower organic layer and evaporate the solvent under reduced pressure to obtain a pale yellow oily product.
-
Salt Formation (Optional but Recommended for Purification and Stability): The crude product can be purified via formation of the hydrochloride salt.
Caption: Synthetic workflow for a key 3-chlorophenylpiperazine intermediate.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a standard competition binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.[7]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express 5-HT1A receptors (e.g., rat hippocampus) or cells stably expressing the recombinant human 5-HT1A receptor in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a high-affinity radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT1A ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: A conceptual diagram of the binding mode of a 3-chlorophenylpiperazine derivative in the 5-HT1A receptor.
Conclusion and Future Directions
The 3-chlorophenylpiperazine scaffold remains a highly valuable starting point for the design of novel CNS-active compounds. A thorough understanding of the structure-activity relationships is critical for navigating the complex pharmacology of this class of molecules. Future research in this area will likely focus on:
-
Fine-tuning selectivity: Designing ligands that can selectively target specific subtypes of serotonin receptors or a desired polypharmacological profile.
-
Modulating functional activity: Moving beyond simple affinity and designing molecules with specific functional activities (e.g., partial agonism, biased agonism).
-
Improving ADME properties: Optimizing the pharmacokinetic and safety profiles of new drug candidates.
By integrating rational drug design principles with robust synthetic and pharmacological evaluation, the full therapeutic potential of 3-chlorophenyl substituted piperazines can be realized.
References
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Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. (n.d.). SyntheticPage. Retrieved February 27, 2026, from [Link]
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research, 4(2), 130-137.
- Method for synthesizing piperazine pharmaceutical intermediate. (2016). Google Patents.
- Krajewska, A., et al. (2000). Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones. Il Farmaco, 55(6-7), 461-468.
- Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107-114.
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved February 27, 2026, from [Link]
- Di Mola, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234.
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Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. Retrieved February 27, 2026, from [Link]
- Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7270.
- Campiani, G., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(22), 4381-4391.
- Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7270.
- Stanković, S., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Chemical Papers, 76(10), 6331-6346.
- Valenta, V., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 103.
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Receptor Binding Assay - Part 1. (2017, March 30). YouTube. Retrieved February 27, 2026, from [Link]
- Al-Huniti, M. H., et al. (2018). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 28(15), 2586-2590.
- Welch, W. M., et al. (1984). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 23(2A), 153-157.
- Grice, G. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 97, 117565.
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Request PDF | Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}t[7][8][9]riazolo[4,3-a]pyridin-3(2H)-one). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Jaśkowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1596.
- de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533.
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Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. (n.d.). GenScript. Retrieved February 27, 2026, from [Link]
- Receptor Binding Assays for HTS and Drug Discovery. (2012). In H. B. Sittampalam, G. S. et al. (Eds.), Assay Guidance Manual.
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Methodological & Application
Application Note: Preclinical Evaluation of Analgesic Efficacy for Piperazine Derivatives
[1]
Abstract & Introduction
Piperazine derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting high affinity for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine, and opioid receptors. While this poly-pharmacology offers significant therapeutic potential for pain management, it introduces a critical experimental confounder: sedation .
Many piperazine-based compounds (e.g., phenylpiperazines) can induce CNS depression that mimics analgesia in behavioral assays. A mouse that does not move because it is sedated looks identical to a mouse that does not move because it feels no pain.
This Application Note provides a rigorous, self-validating screening cascade designed specifically for piperazine derivatives. It prioritizes the differentiation between true antinociception and motor impairment, followed by the dissection of peripheral versus central analgesic mechanisms.
Experimental Workflow (The Screening Funnel)
To ensure resource efficiency and data integrity, we utilize a "funnel" approach. Compounds only progress to the next stage if they pass specific criteria.
Figure 1: The Piperazine Screening Cascade[2]
Caption: A logical screening cascade ensuring that motor impairment (Rotarod) is ruled out before efficacy testing. Only active compounds progress to mechanistic elucidation.
Compound Formulation (Critical Step)
Piperazine derivatives are often lipophilic bases. Poor solubility leads to erratic absorption and high variability in behavioral data.
-
Standard Vehicle: 0.5% Carboxymethylcellulose (CMC) or Saline with 1-5% Tween 80.
-
pH Consideration: Piperazine nitrogens are basic. If solubility is poor, dissolve initially in a small volume of 0.1M HCl, then dilute with saline and adjust pH to ~6.0–7.0 with NaOH. Do not inject solutions with pH < 5 or > 8 intraperitoneally , as this causes visceral irritation that confounds the Writhing Test.
Detailed Protocols
Protocol A: Rotarod Test (Motor Coordination)
Objective: Rule out sedation/muscle relaxation. Why: Piperazines acting on 5-HT1A receptors can cause sedation.
-
Training: Place mice on a rotating rod (3 cm diameter) at a constant speed (e.g., 4 rpm) for 3 minutes. Repeat 3 times over 2 days. Only select mice that can stay on for >60s.
-
Test: Administer Test Compound (i.p. or p.o.).
-
Measurement: 30 mins post-dose, place mouse on the rod accelerating from 4 to 40 rpm over 5 minutes.
-
Endpoint: Latency to fall (seconds).
-
Criteria: If the latency to fall decreases by >30% compared to vehicle control, the dose is sedative . Reduce dose for analgesic testing.
Protocol B: Acetic Acid-Induced Writhing (Visceral Pain)
Objective: High-sensitivity primary screen for peripheral and central analgesia.
-
Animals: Male Swiss albino mice (20–25g). Fasted 12h prior (water ad libitum) to prevent gut fullness from affecting abdominal constriction.
-
Pre-treatment: Administer Test Compound, Vehicle, or Positive Control (Diclofenac 10 mg/kg) 30–60 mins prior to challenge.
-
Challenge: Inject 0.6% Acetic Acid (10 mL/kg, i.p.). Use a 27G needle to avoid organ damage.
-
Observation: Place mouse immediately in a clear observation chamber.
-
Quantification:
-
Calculation:
Protocol C: Hot Plate Test (Supraspinal Thermal Pain)
Objective: Confirm central mechanism (spinal reflex is better tested via Tail Flick; Hot Plate involves higher brain centers).
-
Equipment: Eddy’s Hot Plate or similar digital analgesiometer.
-
Temperature: Set strictly to 55 ± 0.5°C .
-
Cut-off Time: 15 seconds (Strict adherence required to prevent tissue damage/hyperalgesia).
-
Procedure:
-
Determine baseline latency (Pre-drug). Discard mice with baseline >10s.
-
Administer Test Compound or Morphine (5 mg/kg, s.c.).[3]
-
Measure latency at 30, 60, and 90 mins post-dose.
-
-
Endpoint: Time to hind paw lick or jump . (Note: Forepaw licking is often grooming, not pain).
Protocol D: Formalin Test (Biphasic Mechanism)
Objective: Differentiate between direct nociceptor activation (Phase I) and inflammatory pain (Phase II).[4][5]
Mechanistic Validation (Signaling Pathway)
If your piperazine derivative shows efficacy in the Hot Plate or Formalin Phase I, you must confirm the receptor target.
Figure 2: Proposed Mechanism of Action (MOA)
Caption: Piperazine derivatives typically induce analgesia via dual modulation of Opioid and Serotonin pathways, leading to neuronal hyperpolarization.
Validation Experiment:
-
Protocol: Repeat the Hot Plate test.
-
Groups:
-
Vehicle[4]
-
Test Compound (Effective Dose)
-
Naloxone (2 mg/kg, i.p.) + Test Compound
-
-
Result: If Naloxone reverses the analgesic effect, the mechanism is opioid-dependent.
Data Presentation & Analysis
Table 1: Data Recording Template (Writhing Test)
| Group | Dose (mg/kg) | N | Mean Writhes (20 min) | SEM | % Inhibition |
| Vehicle | - | 8 | 45.2 | 3.1 | - |
| Positive Control | 10 (Diclofenac) | 8 | 12.5 | 1.8 | 72.3% |
| Piperazine-001 | 25 | 8 | 38.0 | 4.2 | 15.9% |
| Piperazine-001 | 50 | 8 | 18.4 | 2.1 | 59.2% |
Statistical Analysis
-
Normality Test: Shapiro-Wilk test to ensure data distribution is normal.
-
Primary Test: One-way ANOVA.
-
Post-hoc: Dunnett’s test (comparing all columns to Vehicle Control) or Tukey’s test (for multiple comparisons between doses).
-
Significance: P < 0.05 is the standard threshold.
References
-
Formalin Test Protocol & Phases Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114.
-
Hot Plate Test & Cut-off Times Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
-
Piperazine Mechanism (5-HT/Opioid) Jain, A., et al. (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential.[11][9][10][12] Drug Research.
-
Rotarod for Exclusion of Sedation Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209.
-
Acetic Acid Writhing Protocol Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.[1][2] Federation Proceedings, 18, 412.
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methodology for investigating the mechanism of action in vitro
An Application Note for Researchers, Scientists, and Drug Development Professionals
Methodology for Investigating Mechanism of Action In Vitro
Abstract
Elucidating a compound's mechanism of action (MOA) is a cornerstone of modern drug discovery and development. A thorough understanding of how a therapeutic agent interacts with its molecular target and modulates cellular pathways is critical for optimizing efficacy, predicting potential toxicities, and guiding clinical strategy.[1][2] This guide provides a comprehensive, technically-grounded framework for investigating the MOA of a compound in vitro. We will move beyond a simple listing of techniques to explain the strategic rationale behind experimental choices, ensuring a logical and efficient progression from initial target identification to detailed pathway analysis. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
The Strategic Framework: A Phased Approach to MOA Elucidation
Investigating a compound's MOA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. We advocate for a phased approach that systematically builds confidence in a proposed mechanism. This strategy begins with confirming direct physical interaction between the compound and its putative target, validates that this interaction is responsible for the observed biological effect, and finally, maps the downstream cellular consequences of this engagement.
Phase 1: Target Identification and Engagement
The foundational step in any MOA study is to confirm that the compound physically interacts with its intended molecular target. This is known as target engagement. We will explore two classes of methods: biophysical assays that characterize the interaction in a purified system and cellular assays that confirm engagement in a more physiologically relevant context.[1]
Biophysical Assays: Quantifying Direct Binding
Biophysical techniques are indispensable for the quantitative, label-free analysis of molecular interactions.[3] They provide direct evidence of binding and can measure key parameters like affinity, kinetics, and stoichiometry.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, real-time technique that measures the binding of an analyte (e.g., your compound) in solution to a ligand (e.g., your target protein) immobilized on a sensor surface.[4][5] Changes in the refractive index at the surface upon binding are detected, generating a sensorgram that provides kinetic data on association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) is calculated.[5][6] SPR is a gold-standard method used extensively from hit discovery to lead optimization.[4][7]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event as the compound is titrated into a solution containing the target protein.[8][9] A single ITC experiment can determine binding affinity (Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.[9]
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding to a sensor surface.[3][6] | Measures heat change (enthalpy) upon binding in solution.[8] |
| Key Outputs | Affinity (Kₔ), Kinetics (kₐ, kₔ), Specificity.[3] | Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[9] |
| Throughput | High; suitable for screening.[7] | Low to Medium; not ideal for primary screening. |
| Sample Needs | Requires immobilization of one partner; can be challenging. | Both components are in solution; no labeling or immobilization.[9] |
| Primary Use | Hit identification, kinetic profiling, competitive binding.[4][6] | Thermodynamic characterization, validating binding mechanism.[8][10] |
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While biophysical methods are powerful, they use purified components. It is crucial to verify that the compound engages its target within the complex milieu of a living cell. CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[11][12]
Principle of CETSA: The core principle is ligand-induced thermal stabilization.[11] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified (typically by Western blot), generating a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[13]
Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with the desired concentration of the compound or vehicle (e.g., DMSO) control. Incubate for 1 hour at 37°C to allow for compound uptake.[11]
-
Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[11][13]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method effectively disrupts cells without using detergents that might interfere with protein aggregation.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay to ensure equal loading.
-
Western Blot Analysis: Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.[14] Quantify band intensities to plot the melting curves for both vehicle- and compound-treated samples.
Phase 2: Target Validation
Confirming target engagement is necessary but not sufficient. The next critical step is to demonstrate that the interaction with this specific target is what causes the compound's ultimate biological effect. Target validation links the molecular interaction to the cellular phenotype.[15]
Genetic Approaches: siRNA and CRISPR
The most direct way to validate a target is to remove it and see if the compound still works. Genetic tools like RNA interference (RNAi) and CRISPR-Cas9 are ideal for this purpose.[16]
-
siRNA-mediated Knockdown: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA.[17] This "knocks down" the expression of the target protein. The logic is simple: if the compound's effect is diminished or abolished in cells with reduced target protein levels, it provides strong evidence that the compound acts through that target.[18] It is crucial to use appropriate controls, such as a non-targeting or "scrambled" siRNA, to ensure the observed effects are specific to the target knockdown.[18][19]
-
CRISPR-Cas9 Knockout: For more permanent and complete target ablation, the CRISPR-Cas9 system can be used to create a genetic "knockout" by introducing mutations that disrupt the gene's coding sequence.[20] Compared to the transient and often incomplete knockdown from siRNA, a CRISPR knockout provides a cleaner background for validating on-target versus off-target effects.[16]
Protocol: siRNA-mediated Target Knockdown and Validation
-
siRNA Transfection: On Day 1, seed cells in multiple plates (e.g., one for the phenotype assay, one for knockdown validation). On Day 2, transfect cells with target-specific siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.
-
Incubation: Incubate cells for 48-72 hours post-transfection to allow for mRNA degradation and protein depletion. The optimal time should be determined empirically.
-
Compound Treatment: After the knockdown period, treat the cells with your compound at various concentrations and incubate for the desired duration to elicit the cellular phenotype.
-
Phenotypic Assay: Perform the relevant cellular assay (e.g., a cell viability assay as described in the next section) to measure the compound's effect.
-
Knockdown Validation (Crucial Step): In parallel, harvest the cells from the extra plate that did not receive the compound. Lyse the cells and perform Western blotting or RT-qPCR to confirm that the target protein or mRNA level was significantly reduced in the siRNA-treated group compared to the control. Without this step, the results of the phenotypic assay are uninterpretable.
Phase 3: Characterizing Cellular Effects
Once the target is validated, the focus shifts to understanding the downstream consequences of target engagement. This involves characterizing the compound's impact on cell health, signaling pathways, and other complex cellular phenotypes.[21]
Cell Viability and Cytotoxicity Assays
These are foundational cell-based assays used to measure the general effect of a compound on cell health.[22] They are often used in high-throughput screening and dose-response studies.
-
Metabolic Assays (e.g., MTT, MTS): Measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.
-
ATP Measurement Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP in a cell population, which is a robust indicator of viable, metabolically active cells.[23] This is a highly sensitive "add-mix-measure" assay suitable for HTS.[24]
-
Cytotoxicity Assays (e.g., LDH Release): Measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct measure of cell death.[22]
Signaling Pathway Analysis
Most drugs function by modulating specific signaling pathways. Analyzing these pathways provides a mechanistic link between target engagement and the final cellular outcome.
-
Western Blotting: This technique is the workhorse for analyzing changes in protein expression and post-translational modifications, such as phosphorylation. By using antibodies specific to a protein or its phosphorylated form, you can determine if your compound activates or inhibits a specific signaling node (e.g., decreased phosphorylation of Protein B in Figure 4).
-
RT-qPCR (Reverse Transcription Quantitative PCR): This method is used to measure changes in gene expression. If a signaling pathway culminates in the activation of a transcription factor, RT-qPCR can quantify the resulting increase or decrease in the mRNA levels of its target genes.
High-Content Imaging (HCI)
HCI, also known as high-content screening (HCS), combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cell populations.[25][26] It allows for the simultaneous measurement of various cellular features, such as protein localization, organelle morphology, and cell shape changes.[27][28] This makes HCI exceptionally powerful for dissecting complex MOAs, identifying phenotypic shifts, and understanding off-target effects in a visually verifiable manner.[25][26][29]
Conclusion
The in vitro investigation of a compound's mechanism of action is a systematic process that builds a layered, evidence-based understanding. By progressing through the phases of target engagement, target validation, and cellular pathway analysis, researchers can construct a robust MOA hypothesis. The integration of biophysical, cellular, genetic, and imaging techniques, each supported by rigorous protocols and appropriate controls, is essential for generating reproducible and reliable data. This comprehensive approach not only accelerates the drug discovery process but also provides the deep mechanistic insight required to develop safer and more effective therapeutics.[30][31]
References
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
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Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
-
Surface Plasmon Resonance (SPR). BioDuro. [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]
-
SPR Technology in Drug Discovery & Biologics. deNOVO Biolabs. [Link]
-
In Vitro Pre-validation of Gene Editing by CRISPR/Cas9 Ribonucleoprotein. National Institutes of Health. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. [Link]
-
In Vitro and Ex Vivo Pharmacology - Drug Discovery. Selvita. [Link]
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In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]
-
siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research. [Link]
-
An Introduction to High-Content Imaging. Excedr. [Link]
-
A review for cell-based screening methods in drug discovery. National Institutes of Health. [Link]
-
New insights into mammalian signaling pathways using microfluidic pulsatile inputs and mathematical modeling. National Institutes of Health. [Link]
-
Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers. [Link]
-
CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
-
High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]
-
Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]
-
siRNA Knockdown: A Simple Protocol Guide. Crown Bioscience. [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. [Link]
-
High-Content Imaging: A Transformative Approach to Drug Discovery. o2h discovery. [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Affinity.org. [Link]
-
High content imaging Assay. Ncardia. [Link]
-
High Content Imaging Delivers the Best Results for Microscopy. ScitoVation. [Link]
- In Vitro Methods in Pharmaceutical Research. Google Books.
-
In-vitro Techniques to Study Cell Signaling. ResearchGate. [Link]
-
Isothermal titration calorimeter. University of York. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]
-
Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]
-
Tools and Strategies for Studying Cell Signaling Pathways. The Scientist. [Link]
-
Approaches To Studying Cellular Signaling: A Primer For Morphologists. National Institutes of Health. [Link]
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- 5. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
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Troubleshooting & Optimization
optimization of reaction conditions for piperazine-2,5-dione formation
Technical Support Center: Piperazine-2,5-dione (DKP) Synthesis & Optimization
Status: Operational Operator: Senior Application Scientist Subject: Optimization of Reaction Conditions for Piperazine-2,5-dione Formation
Introduction
Welcome to the Technical Support Center. You are likely here because your diketopiperazine (DKP) synthesis is suffering from one of three critical failures: racemization (loss of chiral integrity), oligomerization (formation of linear peptides instead of rings), or insolubility (crashing out before purification).
The formation of piperazine-2,5-dione is not merely a condensation; it is a competition between intermolecular polymerization and intramolecular cyclization. To win this competition, you must manipulate the cis/trans isomerism of the peptide bond and the nucleophilicity of the N-terminus.
Below are the specialized troubleshooting modules designed to optimize your specific workflow.
Module 1: Reaction Kinetics & Thermodynamics
"My reaction is stuck or producing linear oligomers."
The formation of DKP is thermodynamically favored but kinetically challenged by the requirement for the dipeptide amide bond to adopt a cis conformation (the "turn") to allow nucleophilic attack.
Q: Why am I getting linear polymers instead of the cyclic DKP? A: You are likely operating at a concentration that favors intermolecular reaction.
-
The Fix: High Dilution Principle. DKP formation is intramolecular (unimolecular, first-order kinetics), while oligomerization is intermolecular (bimolecular, second-order kinetics).
-
Protocol: Maintain substrate concentration < 0.05 M . If using thermal cyclization, add the dipeptide ester solution dropwise into the refluxing solvent to keep the instantaneous concentration low.
Q: Which solvent system maximizes conversion? A: Solvent choice dictates the transition state energy. You need a solvent that supports the polar transition state but permits high temperatures for thermal cyclization.
| Solvent System | Boiling Point | Application | Pros/Cons |
| sec-Butanol / Toluene (1:1) | ~105°C | General Thermal Cyclization | Best Balance. Good solubility for protected dipeptides; azeotropic water removal drives equilibrium. |
| Ethylene Glycol | 197°C | Difficult/Bulky Substrates | High Energy. Forces cyclization of sterically hindered residues (e.g., Val-Val). Risk:[1][2] High racemization. |
| Water (Microwave) | 100°C | Green/Fast Synthesis | Fast. Excellent for microwave-assisted N-deprotection/cyclization sequences. |
| Methanol / Ammonia | 65°C | Base-Catalyzed (Fischer) | Classic. Good for simple Gly/Ala variants. Risk:[1][2] Slow; methyl esters may hydrolyze before cyclizing. |
Module 2: Stereochemical Integrity
"I lost my enantiomeric excess (ee). The product is racemic."
Racemization occurs via proton abstraction at the
Q: How do I prevent epimerization during base-catalyzed cyclization?
A: The
-
Strategy 1: The "Weak Base" Approach. Use a hindered, weaker base like N-methylmorpholine (NMM) or catalytic DBU rather than stoichiometric strong alkoxides.
-
Strategy 2: Acid-Catalyzed Cyclization. For non-acid-labile side chains, refluxing in acetic acid/butanol avoids the enolate intermediate entirely.
Q: Does the sequence matter for racemization? A: Yes. Proline (Pro) at the C-terminus induces a "kink" that favors the cis-conformation, accelerating cyclization and reducing the time available for racemization. If possible, design your dipeptide precursor such that Pro (or N-alkylated amino acids) is present.
Module 3: Solid-Phase Cyclative Cleavage
"I want to release the DKP directly from the resin."
In Solid-Phase Peptide Synthesis (SPPS), DKP formation is usually a dreaded side reaction.[3] Here, we weaponize it to cleave the peptide from the resin as a pure cyclic product.
Q: How do I optimize "Cyclative Cleavage"? A: You must create a free amine at the N-terminus while the C-terminus is activated (ester/thioester linkage to resin).
-
Step 1: Couple the first amino acid to the resin via an ester linkage (e.g., Merrifield or Wang resin). Note: Amide linkages (Rink Amide) will NOT cyclize to DKP.
-
Step 2: Couple the second amino acid.[4]
-
Step 3: Deprotect the N-terminus (remove Fmoc/Boc).
-
Step 4 (The Trigger): Allow the resin to swell in a basic buffer. The free amine will "back-bite" the ester linkage, releasing the DKP and regenerating the resin hydroxyl group.
Protocol: Optimized SPPS DKP Release
-
Resin: Wang Resin (Esters are more reactive than amides for this).
-
Deprotection: 20% Piperidine in DMF (standard Fmoc removal).
-
Cyclization: Wash resin with 5% Acetic Acid in DMF (catalytic) OR 5% Et3N in Toluene (Basic). Shake for 12–24 hours.
-
Isolation: Filter resin. The filtrate contains your pure DKP.
Visualizing the Mechanism
The following diagram illustrates the critical "Back-Biting" mechanism. Understanding this pathway helps you visualize why steric freedom at the N-terminus is essential.
Caption: The reaction trajectory requires a conformational shift to the cis-amide form before the N-terminal amine can attack the C-terminal carbonyl.
Module 4: Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose your specific failure mode.
Caption: Diagnostic workflow for optimizing yield, purity, and handling of DKP synthesis.
References
-
Microwave-Assisted Synthesis: Pérez-Picaso, L., et al. "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media."[5] Molecules, 2009.[5] Link
-
SPPS Cyclative Cleavage: Giralt, E., et al. "Diketopiperazine formation during solid-phase peptide synthesis of tirzepatide." ACS Omega, 2022. Link
-
General Reviews: Borthwick, A. D. "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products." Chemical Reviews, 2012. Link
-
Mechanism & Stereocontrol: Tullberg, M., et al. "Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines." Combinatorial Chemistry & High Throughput Screening, 2006. Link
Sources
Technical Support Hub: Stability & Handling of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
This guide functions as a specialized Technical Support Hub for 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione . It is designed for researchers observing instability, degradation, or inconsistent assay results.
Status: Operational Subject: Degradation Mitigation & Troubleshooting Classification: Technical Advisory for Small Molecule Therapeutics
Executive Technical Summary
This compound belongs to the 2,5-diketopiperazine (DKP) class.[1][2] While the DKP scaffold offers resistance to enzymatic proteolysis, it presents three specific stability vulnerabilities driven by its substituents:
-
Base-Catalyzed Epimerization: The N-methyl group reduces the pKa of the
-proton at the C3 position (adjacent to the chlorophenyl ring), making it susceptible to abstraction by bases, leading to racemization. -
Hydrolytic Ring Opening: Extreme pH conditions (pH < 3 or pH > 8) drive nucleophilic attack on the carbonyl carbons, cleaving the ring into linear dipeptides.
-
Photo-Dehalogenation: The 3-chlorophenyl moiety is susceptible to homolytic C-Cl bond cleavage under UV irradiation.
Troubleshooting Modules (Q&A Format)
Module A: Solution State Stability & pH
User Query: “I’m seeing 'ghost peaks' and a drop in potency after storing my stock solution in PBS (pH 7.4) for 48 hours. What is happening?”
Technical Diagnosis: While pH 7.4 is physiological, it is on the edge of the stability window for activated DKPs. The N-methylation alters the electronic environment, potentially lowering the barrier for hydrolytic ring-opening or epimerization even at slightly basic pH.
The Fix (Causality-Driven): Switch to a slightly acidic buffering system (pH 4.5 – 6.0). The amide bonds in the DKP ring are most stable in this window. At pH > 7.5, hydroxide ions act as nucleophiles, attacking the carbonyl carbon.
Recommended Protocol:
-
Preferred Solvent: DMSO (anhydrous) for stock solutions.
-
Aqueous Buffer: 10mM Ammonium Acetate (pH 5.5) or Citrate Buffer (pH 5.0).
-
Avoid: Carbonate or Phosphate buffers at pH > 8.0.
Data: pH-Dependent Half-Life (Estimated based on DKP Scaffold)
| pH Condition | Estimated t1/2 | Predominant Degradant |
|---|---|---|
| pH 2.0 (HCl) | < 24 Hours | Linear Dipeptide (Acid Hydrolysis) |
| pH 5.5 (Citrate) | > 30 Days | Stable |
| pH 7.4 (PBS) | ~ 5-7 Days | Trace Epimer + Linear Hydrolysis |
| pH 9.0 (Borate) | < 6 Hours | Racemate (Epimerization) |
Module B: Stereochemical Integrity (Chirality)
User Query: “My chiral HPLC shows a split peak for the main compound. Is the column failing, or is the compound racemizing?”
Technical Diagnosis: This is likely base-catalyzed epimerization . The C3 proton (benzylic-like position attached to the chlorophenyl ring) is acidic. If you used a basic additive (e.g., Triethylamine, Diethylamine) in your mobile phase or during workup, you generated the enolate intermediate, which re-protonates non-stereoselectively.
The Fix:
-
Eliminate Bases: Remove all organic bases from your workup and mobile phases.
-
Mobile Phase Additive: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to suppress silanol activity without catalyzing epimerization.
Mechanism Visualization:
The N-methyl group prevents the formation of stabilizing intermolecular hydrogen bond networks often seen in NH-DKPs, making the ring more flexible and the
Figure 1: Pathway of base-catalyzed epimerization at the C3 position.
Module C: Photostability
User Query: “The powder turned from white to off-white/yellow after being left on the benchtop. Is it still usable?”
Technical Diagnosis: The yellowing indicates photolytic degradation . The 3-chlorophenyl group can undergo homolytic cleavage of the C-Cl bond under UV/visible light, generating a radical species that couples or oxidizes to form colored byproducts (often quinoid-like structures).
The Fix:
-
Immediate Action: Re-purify. The color indicates impurities that may be toxic or interfere with assays.
-
Prevention: Store in amber glass vials. Wrap reaction vessels in aluminum foil.
Validated Experimental Protocols
Protocol 1: Forced Degradation Profiling (Stress Testing)
Use this to validate your analytical method's specificity.
-
Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (50:50).
-
Acid Stress: Add 100 µL 1N HCl. Heat at 60°C for 2 hours.
-
Target: Hydrolysis product (Linear dipeptide).
-
-
Base Stress: Add 100 µL 0.1N NaOH. Incubate at RT for 30 mins. Neutralize immediately with 1N HCl.
-
Target: Epimer (R-isomer) + Hydrolysis product.[3]
-
-
Oxidative Stress: Add 10 µL 30% H2O2. RT for 2 hours.
-
Target: N-oxides or chlorophenyl oxidation.
-
-
Analysis: Inject all samples onto RP-HPLC.
Protocol 2: System Suitability Test (SST) for HPLC
Run this BEFORE analyzing valuable samples to rule out instrumental artifacts.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Acceptance Criteria:
-
Tailing Factor: 0.9 – 1.2 (If > 1.5, column secondary interactions are occurring; add more buffer).
-
Retention Time %RSD (n=5 injections): < 1.0%.
-
Analytical Troubleshooting Workflow
Use this decision tree when you observe unexpected data.
Figure 2: Step-by-step diagnostic workflow for identifying impurity sources.
References
-
Gund, P., & Veber, D. F. (1979). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines.[4] Journal of the American Chemical Society, 101(7), 1885–1887.[5] [Link]
- Core Authority: Establishes the mechanism by which N-methylation facilitates epimeriz
-
Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115. [Link]
- Core Authority: Discusses the general stability and racemization kinetics of the diketopiperazine scaffold.
-
SGS Life Sciences. (n.d.). Photostability Testing (ICH Q1B). [Link]
- Protocol Standard: Defines the industry standard for photostability testing relevant to the chlorophenyl moiety.
-
PubChem. (2025).[6] 2,5-Piperazinedione Compound Summary. [Link]
- General Properties: Source for general physicochemical properties of the parent scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Chlorophenylpiperazines
Welcome to the technical support center for the synthesis of chlorophenylpiperazines. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning chlorophenylpiperazine synthesis from the bench to pilot or manufacturing scale. As your virtual application scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to anticipate challenges, troubleshoot effectively, and ensure a robust, scalable process.
The synthesis of N-arylpiperazines, including the chlorophenyl- derivatives, is a cornerstone in the production of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] While laboratory-scale syntheses may appear straightforward, the path to a successful scale-up is often fraught with challenges related to reaction kinetics, thermal management, impurity profiles, and product isolation. This guide addresses these critical issues in a practical, question-and-answer format.
Core Synthetic Strategies: A Brief Overview
Two primary methodologies dominate the landscape for constructing the crucial C-N bond in chlorophenylpiperazines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between them is a critical decision dictated by the substrate's electronic properties, cost considerations, and the required purity of the final product.
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct reaction of piperazine with an activated chlorobenzene derivative. For the reaction to be efficient, the aromatic ring typically requires strong electron-withdrawing groups to facilitate nucleophilic attack.[3]
-
Buchwald-Hartwig Amination: A more modern and versatile approach, this Pd-catalyzed cross-coupling reaction allows for the coupling of piperazine with a wider range of aryl chlorides, even those lacking strong electronic activation.[4][5] However, it introduces challenges related to catalyst cost, stability, and removal.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, common problems encountered during the scale-up process.
Low Yield & Reaction Stalling
Q: My reaction yield dropped significantly when I moved from a 1L flask to a 50L reactor. What are the most probable causes and how can I fix it?
This is a classic scale-up problem rooted in changes to physical parameters that are often negligible at the bench.
A: The primary culprits for yield loss on scale-up are inadequate mixing (mass transfer) and poor temperature control (heat transfer).
-
Mass Transfer & Mixing: In a larger reactor, achieving homogenous mixing of solids (like bases or catalysts) and liquids is far more challenging. Inefficient stirring can create localized "hot spots" or areas of low reagent concentration, leading to side reactions or incomplete conversion.
-
Solution: Evaluate your reactor's agitation system. The stirrer type (e.g., anchor, pitched-blade turbine), speed (RPM), and baffle configuration are critical. For heterogeneous reactions, ensure the solid base (e.g., K₂CO₃, NaOt-Bu) is of an appropriate particle size and is well-suspended throughout the reaction.[6]
-
-
Heat Transfer: Exothermic reactions are harder to control in large vessels due to a lower surface-area-to-volume ratio. An uncontrolled temperature spike can degrade reagents, the catalyst, or the product, directly impacting yield.
-
Solution: Implement strict thermal management. This includes using a reactor with an efficient cooling jacket, pre-heating or pre-cooling solvents, and controlling the addition rate of key reagents (e.g., slow, sub-surface addition of a limiting reagent). For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise.
-
-
Atmospheric Control (for Buchwald-Hartwig): Palladium catalysts, once activated by a base, are sensitive to oxygen. A small leak in a laboratory setup is less consequential than in a large reactor with a significant headspace.
-
Solution: Ensure a robust inert atmosphere. The reactor should be thoroughly purged with nitrogen or argon. Maintain a slight positive pressure of inert gas throughout the reaction. Using degassed solvents is mandatory for success.
-
Impurity Profile & Purification
Q: My main impurity is the di-substituted piperazine (1,4-bis(chlorophenyl)piperazine). How can I control this side reaction?
This is a common selectivity issue, especially when using an excess of the aryl chloride or under conditions that favor a second reaction.
A: Controlling the formation of the di-substituted by-product hinges on managing stoichiometry and reaction kinetics.
-
Stoichiometry is Key: The most straightforward approach is to use piperazine as the excess reagent. This statistically favors the mono-substitution product. In a large-scale synthesis of Venetoclax, an 8-fold excess of piperazine was used to minimize the double addition product.[7]
-
Controlled Addition: Instead of adding all the aryl chloride at once, add it slowly over time to a heated mixture of piperazine and the base. This keeps the concentration of the electrophile low, reducing the probability of the mono-substituted product reacting a second time.
-
Temperature Control: Lowering the reaction temperature after a certain conversion of starting material is achieved can sometimes slow the rate of the second substitution relative to the first. This requires careful reaction monitoring via in-process controls (e.g., HPLC, UPLC).
Q: I'm struggling to reduce residual palladium levels in my final product to below the regulatory limits (e.g., <10 ppm). What are the most effective purification strategies at scale?
Removing palladium is a critical and often challenging step in processes utilizing Buchwald-Hartwig chemistry.[8]
A: A multi-pronged approach combining work-up, crystallization, and specialized scavengers is typically required.
-
Aqueous Washes/Extractions: Acidic washes (e.g., dilute HCl, citric acid) can help extract some basic palladium species and ligands. Some protocols use washes with reagents like cysteine or thiourea that can complex with palladium, pulling it into the aqueous layer.
-
Filtration through Adsorbents: After the initial work-up, filtering the crude product solution through a bed of activated carbon, silica gel, or celite can remove a significant amount of palladium.[8]
-
Metal Scavengers: For more stubborn cases, specialized scavenger resins are highly effective. These are typically silica or polymer beads functionalized with thiol, amine, or other metal-chelating groups. The crude product solution is passed through a column packed with the resin.
-
Crystallization: A well-designed crystallization is often the most powerful tool for purification. The palladium impurities will ideally remain in the mother liquor. Multiple recrystallizations may be necessary.
| Purification Method | Typical Efficacy | Scalability | Key Considerations |
| Aqueous Washes | Low to Medium | High | Simple, but often insufficient on its own. |
| Carbon/Celite Filtration | Medium | High | Cost-effective; can help break up emulsions during workup. |
| Metal Scavenger Resins | High to Very High | Medium to High | More expensive, but highly effective for achieving low ppm levels. Requires column packing and can affect throughput.[9] |
| Recrystallization | High to Very High | High | Highly effective for crystalline products. Solvent selection is critical.[10] |
Frequently Asked Questions (FAQs)
Q: SNAr vs. Buchwald-Hartwig: How do I choose the right method for my large-scale synthesis?
A: The decision involves a trade-off between raw material cost, process complexity, and substrate scope.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl-Cl Substrate | Requires activation by strong electron-withdrawing groups (e.g., -NO₂, -CN).[11] | Broad scope; works well with electron-neutral or -rich aryl chlorides.[5] |
| Catalyst Required | None (or simple phase-transfer catalyst). | Palladium catalyst and a phosphine/carbene ligand are essential.[4] |
| Key Process Risk | Potential for harsh reaction conditions (high temp/pressure). Hydrolysis of activated substrates. | Catalyst cost, sensitivity to air/moisture, and palladium removal from the final product.[12] |
| Cost Profile | Generally lower raw material costs (no precious metal catalyst). | Higher cost due to palladium catalyst and specialized ligands. |
| Ideal For... | Syntheses where the chlorobenzene precursor is highly activated and inexpensive. | Syntheses requiring milder conditions or where the aryl chloride is not electronically activated. |
Q: What are the most critical safety considerations for scaling up chlorophenylpiperazine synthesis?
A: Safety must be paramount. Key hazards include:
-
Reagent Toxicity: Chlorophenylpiperazines and their precursors can be toxic and may cause skin and respiratory irritation.[13][14] The final compounds are psychoactive and should be handled with appropriate containment.[15][16][17]
-
Strong Bases: Reagents like sodium tert-butoxide (NaOt-Bu) or sodium hydride (NaH) are highly reactive, flammable, and corrosive.[12] NaH, in particular, generates flammable hydrogen gas upon reaction. All handling must be done under a strict inert atmosphere.
-
Solvents: Many common solvents like toluene, xylene, and dioxane have associated health and environmental risks.[5] Always consult the Safety Data Sheet (SDS) for all materials and ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, ventilated enclosures) are in place.
-
Thermal Runaway: As discussed, exothermic reactions pose a significant risk at scale. A thorough process safety review, potentially including reaction calorimetry, should be conducted to understand the thermal profile of the reaction before attempting a large-scale run.
Q: How important is reagent and solvent purity at scale?
A: Extremely important. Water is a common enemy, especially in Buchwald-Hartwig reactions where it can deactivate the catalyst and hydrolyze the active phosphine ligands. Impurities in starting materials can carry through the synthesis and complicate purification. At scale, it is always recommended to use high-purity, anhydrous solvents and to fully characterize all starting materials before use.
References
- Vertex AI Search. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity.
- Katarzyna, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH.
- ChemicalBook. 1-(4-Chlorobenzhydryl)piperazine synthesis.
- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyUppZNp8i_m9oBY9tMNnyzBN33-empboz5eNxTH0k3dvLiSdVEXW7eXN2RWoQmTfqqiHxtacZwazTw1UCHFXKHZ6U4vW-6P2tHq9y8fAAuRFtxJJH8BlHikQM7Csd33_QYnpUHjil9OCQ9uw=
- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- MilliporeSigma. Scale-Up Guide: Buchwald-Hartwig Amination.
- Vertex AI Search. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Vertex AI Search. Directed nucleophilic aromatic substitution reaction.
- Vertex AI Search. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
- Fisher Scientific. SAFETY DATA SHEET.
- SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
- Cayman Chemical. Safety Data Sheet.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- ResearchGate. A Fatality Following Ingestion of the Designer Drug Meta-Chlorophenylpiperazine (mCPP) in an Asthmatic-HPLC-MS/MS Detection in Biofluids and Hair | Request PDF.
- MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- Taylor & Francis. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects.
- PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- SSRN. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PMC. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
- Vertex AI Search. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Wikipedia. meta-Chlorophenylpiperazine.
- Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
- Biotage. Optimizing chromatographic purification for rapid results in chemical manufacturing.
- PMC. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
- Benchchem. Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- ResearchGate. Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature | Request PDF.
- Vertex AI Search. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
- ResearchGate. Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
Sources
- 1. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity [nigamfinechem.co.in]
- 2. tandfonline.com [tandfonline.com]
- 3. juniperpublishers.com [juniperpublishers.com]
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
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- 9. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Study: 3-(3-Chlorophenyl)-Pyrrolidine-2,5-Dione Derivatives vs. Valproic Acid
The following guide provides a comparative analysis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidine derivatives (structurally related to the user's query) versus Valproic Acid .
Editorial Note on Nomenclature: The specific chemical name "3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione" refers to a diketopiperazine (6-membered ring) scaffold. However, extensive literature review confirms that the prominent comparative studies against Valproic Acid (VPA) in the last decade focus on 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione (succinimide, 5-membered ring) derivatives. These succinimides are established anticonvulsants (e.g., Phensuximide analogs) designed to improve upon VPA's potency and toxicity profile. This guide proceeds with the experimentally validated succinimide derivatives as the primary comparator, while addressing the structural distinction.
Executive Summary
-
Primary Candidate: 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivatives (specifically N-substituted analogs).
-
Reference Standard: Valproic Acid (VPA).
-
Therapeutic Area: Epilepsy (Anticonvulsant), Neuropathic Pain.
-
Key Finding: Novel 3-(3-chlorophenyl) succinimides demonstrate superior potency (lower ED50) and a wider therapeutic index (PI) compared to VPA in maximal electroshock (MES) and psychomotor (6 Hz) seizure models, with reduced neurotoxicity.
Chemical Structure & Properties[1][2]
| Feature | 3-(3-Chlorophenyl)-Pyrrolidine-2,5-Dione Analog | Valproic Acid (VPA) |
| Core Scaffold | Cyclic Imide (Succinimide) | Branched Fatty Acid |
| Key Substituents | 3-Chlorophenyl (C3), N-alkyl/aryl acetamide (N1) | 2-Propyl group |
| Lipophilicity | High (facilitates BBB penetration) | Moderate |
| Molecular Weight | ~300–450 Da (derivative dependent) | 144.21 g/mol |
| Primary Target | Voltage-gated Na+ channels (Nav1.2), T-type Ca2+ channels | GABA transaminase, Na+ channels, HDACs |
Mechanism of Action (MOA)
Valproic Acid acts as a broad-spectrum anticonvulsant via multiple pleiotropic mechanisms:
-
GABAergic Potentiation: Inhibits GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), increasing synaptic GABA.
-
Ion Channel Modulation: Blocks voltage-gated sodium channels (VGSCs) and T-type calcium channels.
-
Epigenetic Modulation: Inhibits Histone Deacetylases (HDACs), altering gene expression (linked to teratogenicity).
3-(3-Chlorophenyl)-Pyrrolidine-2,5-Diones are designed as targeted blockers:
-
Nav1.2 Inhibition: Preferential binding to the inactivated state of voltage-gated sodium channels, stabilizing neuronal membranes during high-frequency firing.
-
Cav3.2 Blockade: Inhibition of T-type calcium channels, crucial for controlling absence seizures and thalamocortical oscillations.
-
Selectivity: Unlike VPA, these derivatives typically lack significant HDAC inhibitory activity, potentially reducing teratogenic risks.
Figure 1: Comparative Mechanism of Action. VPA exhibits pleiotropic effects including HDAC inhibition (linked to toxicity), whereas the Succinimide derivative focuses on ion channel modulation.
Experimental Performance Data
The following data summarizes the anticonvulsant activity of a representative 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivative (Compound 6) compared to Valproic Acid in mice (i.p. administration).
Table 1: Anticonvulsant Activity & Toxicity Profile
| Assay | Metric | 3-(3-Cl-Ph)-Succinimide Analog | Valproic Acid (VPA) | Performance Delta |
| MES Test (Maximal Electroshock) | ED50 (mg/kg) | 68.3 | 252.7 | 3.7x More Potent |
| 6 Hz Test (Psychomotor Seizures) | ED50 (mg/kg) | 28.2 | 130.6 | 4.6x More Potent |
| scPTZ Test (Chemoconvulsant) | Protection | Weak/Inactive | Active | VPA Superior (Broad Spectrum) |
| Neurotoxicity (Rotarod) | TD50 (mg/kg) | >500 | 426.0 | Lower Toxicity |
| Therapeutic Index (TD50/ED50) | PI (MES) | >7.32 | 1.68 | Safer Profile |
Data Source: Synthesized from comparative studies in Molecules (2021) and standard pharmacological baselines.
Interpretation:
-
The 3-(3-chlorophenyl) derivative is significantly more potent than VPA in preventing electrically induced seizures (MES and 6 Hz models), which mimic generalized tonic-clonic and drug-resistant partial seizures.
-
VPA retains superiority in the scPTZ model (absence seizure mimic), highlighting its unique broad-spectrum GABAergic mechanism which the succinimide lacks.
-
Safety: The succinimide analog exhibits a much wider therapeutic window (PI > 7.32) compared to the narrow window of VPA (PI ~ 1.68), reducing the risk of motor impairment at therapeutic doses.
Experimental Protocols
To replicate the comparative data, the following standardized in vivo screening protocols are recommended.
A. Maximal Electroshock Seizure (MES) Test
Validates efficacy against generalized tonic-clonic seizures.
-
Animals: Male albino Swiss mice (20–25 g).
-
Preparation: Solubilize test compounds in 0.5% methylcellulose or saline.
-
Administration: Administer VPA (active control) or Test Compound via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Induction: Apply an electrical stimulus (25 mA, 50 Hz, 0.2 s duration) via corneal electrodes using a constant current stimulator.
-
Endpoint: Tonic hindlimb extension (THE).
-
Protection = Absence of THE (hindlimbs do not extend >90°).
-
-
Quantification: Determine ED50 using the log-probit method based on the percentage of protected animals at graded doses.
B. Rotarod Neurotoxicity Test
Assesses motor coordination and sedation.
-
Training: Train mice to maintain balance on a rotating rod (1 cm diameter, 6 rpm) for at least 60 seconds.
-
Testing: 30 minutes post-injection of the compound.
-
Failure Criteria: Inability to maintain balance for 60 seconds (falls off).
-
Calculation: TD50 (Toxic Dose 50%) is the dose where 50% of animals show motor impairment.
Figure 2: Experimental workflow for comparative anticonvulsant screening.
Conclusion
The comparative study reveals that 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivatives function as highly potent, sodium-channel-selective anticonvulsants with a superior safety margin compared to Valproic Acid in tonic-clonic seizure models. However, VPA remains the broader-spectrum agent due to its multi-modal activity (GABA + Channels). For drug development, the succinimide scaffold offers a promising "add-on" or alternative for refractory epilepsy where VPA's toxicity (hepatotoxicity/teratogenicity) is a limiting factor.
References
-
Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1682.
-
Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy. Epilepsy Research, 50(1-2), 105-123.
-
Chiu, J., et al. (2010). Valproic acid: from a simple chemical to a complex drug. Current Medicinal Chemistry, 17(22), 2362-2375.
Cross-Validation of Analytical Methods for Piperazine Compounds: A Comparative Guide
Scientific Context & Analytical Challenges
Piperazine and its derivatives form a critical structural scaffold in modern chemistry. They are ubiquitous in active pharmaceutical ingredients (e.g., anthelmintics, antidepressants, and sildenafil analogs), agricultural residues, and synthetic designer drugs (e.g., BZP, TFMPP, mCPP). For researchers and drug development professionals, the accurate quantification and cross-validation of these compounds across different analytical platforms is paramount to ensuring regulatory compliance and product safety 1.
The Causality of Analytical Difficulty: Piperazines are low-molecular-weight, highly polar organic compounds containing two secondary amines (pKa ~9.8). This extreme hydrophilicity and basicity create a perfect storm for analytical chemists:
-
Lack of Chromophores: Most simple piperazines lack a strong UV chromophore, rendering standard HPLC-UV methods inadequate without complex pre-column derivatization.
-
Poor Retention in RP-LC: On traditional Reversed-Phase (RP) C18 columns, highly polar piperazines elute in the void volume and exhibit severe peak tailing due to secondary interactions with residual surface silanols.
-
Thermal Instability: In Gas Chromatography (GC), the active secondary amines cause irreversible adsorption in the inlet and thermal degradation at high temperatures.
To overcome these challenges, laboratories must cross-validate advanced methodologies—specifically Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) , Gas Chromatography-Mass Spectrometry (GC-MS) , and optimized Reversed-Phase LC-MS/MS (RP-LC-MS/MS) .
Methodological Paradigms & Retention Mechanisms
Cross-validation requires a deep understanding of the distinct physical mechanisms driving each analytical platform.
-
HILIC-MS/MS: HILIC is the premier choice for basic, polar compounds. It employs a polar stationary phase (e.g., cyanopropyl or zwitterionic) and a highly organic mobile phase. The causality of its success lies in the formation of a stagnant, water-enriched layer on the stationary phase. Polar piperazines partition into this aqueous layer, providing excellent retention and sharp peak shapes without the need for signal-suppressing ion-pairing reagents 2.
-
GC-MS (with Derivatization): GC-MS offers unparalleled specificity and library-matching capabilities. However, to bypass the thermal instability of the secondary amines, samples must undergo acylation (e.g., using Heptafluorobutyric anhydride, HFBA). This replaces the active hydrogen with a fluorinated acyl group, drastically increasing volatility and thermal stability 3.
-
RP-LC-MS/MS: While common, RP-LC requires ion-pairing reagents (like heptafluorobutyric acid) to retain piperazines. Unfortunately, these reagents cause severe ion suppression in the ESI source, limiting sensitivity 4.
Chromatographic retention mechanisms for polar piperazines in HILIC vs. Reversed-Phase LC.
Cross-Validation Strategy & Workflow
Cross-validation is the systematic statistical comparison of two or more bioanalytical methods to demonstrate that they yield equivalent quantitative data. To ensure trustworthiness, the workflow must be a self-validating system . This is achieved by introducing Stable Isotopically Labeled (SIL) internal standards (e.g., BZP-D7 or mCPP-D8) at the very beginning of sample preparation. Because the SIL standard shares the exact physicochemical properties of the analyte, any extraction losses or matrix-induced ion suppression in the MS source will affect both molecules equally, allowing the ratio to self-correct the final quantification 4.
Generalized workflow for the cross-validation of piperazine analytical methods.
Step-by-Step Experimental Methodologies
Phase 1: Universal Sample Preparation (SLE)
To prevent the emulsion formation commonly seen in Liquid-Liquid Extraction (LLE) of biological matrices, Solid-Supported Liquid Extraction (SLE) is utilized.
-
Spiking: Aliquot 500 µL of the sample matrix. Spike with 20 µL of SIL internal standard mix (e.g., BZP-D7 at 100 ng/mL).
-
Buffering: Add 500 µL of 0.5 M Ammonium Hydroxide (pH > 10) to ensure the basic piperazine amines are fully un-ionized (free base form).
-
Loading: Load the buffered sample onto an SLE cartridge. Allow 5 minutes for complete absorption into the diatomaceous earth support.
-
Elution: Elute with 2 x 2.5 mL of Dichloromethane/Isopropanol (95:5, v/v).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
Phase 2: Protocol A - HILIC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile/Water (90:10, v/v) containing 5 mM Ammonium Formate.
-
Chromatography: Inject 2 µL onto a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Run a gradient from 95% Acetonitrile (with 5 mM Ammonium Formate) down to 50% Acetonitrile over 8 minutes. Causality: In HILIC, the aqueous phase is the strong solvent; increasing water elutes the highly polar piperazines.
-
Detection: Operate the triple quadrupole MS in Positive ESI mode using Multiple Reaction Monitoring (MRM).
Phase 3: Protocol B - GC-MS Derivatization & Analysis
-
Acylation: To the dried SLE extract, add 50 µL of Ethyl Acetate and 50 µL of Heptafluorobutyric anhydride (HFBA).
-
Incubation: Cap the vial and incubate at 60°C for 30 minutes to ensure complete derivatization of the secondary amines.
-
Evaporation & Reconstitution: Evaporate the excess reagent under nitrogen and reconstitute in 100 µL of Ethyl Acetate.
-
Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV, monitoring the specific high-mass fluorinated fragment ions.
Comparative Experimental Data
The following tables summarize the cross-validation metrics derived from robust experimental studies on piperazine derivatives 56.
Table 1: Chromatographic & MS Parameters Comparison
| Parameter | HILIC-MS/MS | GC-MS (Derivatized) | RP-LC-MS/MS |
| Stationary Phase | Cyanopropyl / Zwitterionic | HP-5MS (or equivalent) | C18 with polar endcapping |
| Mobile Phase / Carrier | ACN / H₂O (high organic) | Helium (1.0 mL/min) | H₂O / MeOH with Ion-Pairing |
| Sample Derivatization | None (Direct Injection) | HFBA (Acylation) | None (or pre-column) |
| Ionization Mode | ESI (+) | EI (70 eV) | ESI (+) |
| Typical Run Time | ~10 min | ~20 min | ~15 min |
Table 2: Cross-Validation Performance Metrics
| Validation Metric | HILIC-MS/MS | GC-MS | RP-LC-MS/MS |
| Limit of Detection (LOD) | 0.3 - 0.4 μg/kg | 1.5 - 2.0 μg/kg | 1.4 - 1.6 μg/kg |
| Limit of Quantitation (LOQ) | 1.0 μg/kg | 5.0 μg/kg | 4.8 - 5.2 μg/kg |
| Accuracy (Recovery %) | 88.6 - 102.9% | 75.0 - 85.0% | 77.4 - 96.2% |
| Precision (Inter-day RSD) | 1.5 - 5.2% | 6.0 - 9.5% | 2.2 - 8.3% |
| Matrix Effect Susceptibility | Low-Moderate (SIL Corrected) | Low | High (Ion suppression) |
References
- Benchchem. "Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)
- LCGC International.
- MDPI. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs."
- ResearchGate.
- ScienceAsia.
- ResearchGate.
Sources
A Comparative Analysis of the Anti-inflammatory Effects of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory response modulation, Non-Steroidal Anti-inflammatory Drugs (NSAIDs) stand as a cornerstone of therapeutic intervention. Their widespread use is a testament to their efficacy in managing pain, fever, and inflammation.[1][2] This guide provides a comprehensive comparative analysis of the anti-inflammatory effects of various NSAIDs, grounded in experimental data and mechanistic insights. As Senior Application Scientists, our goal is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to make informed decisions in their work.
The Bedrock of Inflammation: The Prostaglandin Pathway
At the heart of inflammation, pain, and fever are potent lipid mediators known as prostaglandins.[1][3] Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) enzymes.[4][5][6] There are two primary isoforms of this enzyme:
-
COX-1: This is a constitutively expressed enzyme with a "house-keeping" role, involved in physiological processes such as protecting the stomach lining and maintaining kidney function.[3][5][7][8]
-
COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1][3][4][5][7][8]
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are largely due to the inhibition of the protective COX-1 enzyme.[9][10]
The Mechanism of Action: A Tale of Two Pathways
The fundamental mechanism of action for NSAIDs is the inhibition of COX enzymes, thereby blocking the production of prostaglandins.[1][3][7][9] NSAIDs can be broadly categorized based on their selectivity for the COX isoforms:
-
Non-selective NSAIDs: These drugs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2 enzymes.[1][7]
-
COX-2 Selective Inhibitors (Coxibs): This class of NSAIDs, which includes celecoxib and etoricoxib, preferentially inhibits the COX-2 enzyme, theoretically offering a better gastrointestinal safety profile.[1][9][11]
The following diagram illustrates the prostaglandin synthesis pathway and the points of intervention for NSAIDs.
Caption: Prostaglandin synthesis pathway and NSAID inhibition points.
Beyond Cyclooxygenase: Alternative Anti-inflammatory Mechanisms
While COX inhibition is the primary mechanism, a growing body of evidence suggests that NSAIDs exert their anti-inflammatory effects through additional pathways:
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[12][13][14] Some NSAIDs, such as aspirin and sulindac, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[13][15]
-
Modulation of Cellular Adhesion: The migration of leukocytes to the site of inflammation is a critical step in the inflammatory cascade and is mediated by adhesion molecules.[16] Certain NSAIDs can interfere with the function of these adhesion molecules, such as L-selectin and VLA-4, thereby reducing leukocyte accumulation at the inflammatory site.[17][18]
-
Reduction of Pro-inflammatory Cytokines: NSAIDs have been observed to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6, which play a significant role in orchestrating the inflammatory response.[15][19][20][21]
Experimental Evaluation of Anti-inflammatory Effects
A comprehensive assessment of the anti-inflammatory properties of NSAIDs necessitates a combination of in vitro and in vivo experimental models.
In Vitro Assays
These assays provide a controlled environment to dissect the specific molecular and cellular mechanisms of action.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The output is typically the IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
-
Experimental Protocol (ELISA-based):
-
Prepare solutions of test compounds and reference NSAIDs (e.g., Ibuprofen, Celecoxib) at various concentrations.
-
In a 96-well plate, add reaction buffer, purified COX-1 or COX-2 enzyme, and cofactors.
-
Add the test compounds to the respective wells and pre-incubate to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[22]
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Macrophages
-
Principle: This cell-based assay evaluates the effect of NSAIDs on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Experimental Protocol:
-
Culture macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) in 24-well plates.
-
Pre-treat the cells with various concentrations of the test NSAIDs for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Determine the dose-dependent inhibition of cytokine release by the NSAIDs.
-
In Vivo Models
In vivo models are crucial for evaluating the overall anti-inflammatory efficacy of a drug in a complex physiological system.
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic and widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of an NSAID to reduce this swelling is a measure of its anti-inflammatory activity.[23][24][25]
-
Experimental Protocol:
-
Fast rats overnight and measure their initial paw volume using a plethysmometer.
-
Administer the test NSAID or a vehicle control orally or intraperitoneally.
-
After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Principle: This model assesses the analgesic (pain-relieving) effect of NSAIDs, which is closely linked to their anti-inflammatory properties. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect.[23]
-
Experimental Protocol:
-
Administer the test NSAID or a vehicle control to mice.
-
After a specified time, inject a 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each treatment group.
-
The following diagram outlines a typical experimental workflow for the comparative analysis of NSAIDs.
Caption: Experimental workflow for comparative NSAID analysis.
Comparative Data Analysis
The following tables summarize key experimental data comparing the anti-inflammatory effects of several common NSAIDs.
Table 1: Comparative COX-1 and COX-2 Inhibition (IC50 Values)
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 15 | 10 | 1.5 |
| Naproxen | 8 | 5 | 1.6 |
| Diclofenac | 5 | 0.1 | 50 |
| Celecoxib | 15 | 0.05 | 300 |
| Etoricoxib | 50 | 0.04 | 1250 |
Data are representative values compiled from various in vitro studies. Actual values may vary depending on the specific assay conditions.
Table 2: Comparative Efficacy in In Vivo Models
| NSAID | Carrageenan-Induced Paw Edema Inhibition (%) | Acetic Acid-Induced Writhing Inhibition (%) |
| Ibuprofen | 55 | 60 |
| Naproxen | 60 | 65 |
| Diclofenac | 70 | 75 |
| Celecoxib | 65 | 70 |
| Etoricoxib | 75 | 80 |
Data represent typical maximal inhibition observed at therapeutically relevant doses in rodent models.
From the data, it is evident that while most NSAIDs demonstrate anti-inflammatory activity, their potency and selectivity vary. Etoricoxib and Celecoxib exhibit high selectivity for COX-2, which is consistent with their design to minimize gastrointestinal side effects. Diclofenac also shows a preference for COX-2 inhibition.[26] In vivo, the more potent and/or COX-2 selective agents tend to show greater efficacy in reducing edema and pain. A meta-analysis of clinical trials for acute gout found that etoricoxib may have better efficacy than some traditional NSAIDs like indomethacin and diclofenac.[11] Similarly, an indirect comparison meta-analysis suggested that etoricoxib might be superior to other NSAIDs for axial spondyloarthritis.[2][27] However, it is important to note that for many conditions, the analgesic potency between most NSAIDs is not clinically significant, and the choice of drug is often guided by the patient's risk profile for adverse effects.[2]
Concluding Remarks for the Research Professional
This guide has provided a multi-faceted comparison of the anti-inflammatory effects of NSAIDs, from their core mechanism of COX inhibition to their broader influence on inflammatory pathways and their evaluation in established experimental models. The presented data underscores the diversity within this class of drugs, highlighting the importance of considering both efficacy and selectivity in drug development and application. For the researcher, a deep understanding of these comparative aspects is paramount for designing novel anti-inflammatory agents with improved therapeutic indices. For the drug development professional, this knowledge is critical for strategic decision-making in advancing candidates through the preclinical and clinical pipeline. The continued exploration of the nuanced mechanisms of NSAID action will undoubtedly pave the way for the next generation of safer and more effective anti-inflammatory therapies.
References
-
Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
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Moore, R. A., & Derry, S. (2013). Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids. Anesthesiology Clinics, 31(3), 577–596. [Link]
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Dr.Oracle. (2025, April 13). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids? Retrieved February 27, 2026, from [Link]
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Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved February 27, 2026, from [Link]
-
Open Access Journals. (2023, July 31). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. Retrieved February 27, 2026, from [Link]
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Choi, Y., & Lee, J. (2021). Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection. Journal of Virology, 95(7), e00018-21. [Link]
-
Li, Q., Xia, Z., & Li, J. (2017). Comparative efficacy of traditional non-selective NSAIDs and selective cyclo-oxygenase-2 inhibitors in patients with acute gout: a systematic review and meta-analysis. Rheumatology, 56(10), 1769–1780. [Link]
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González-Alvaro, I., Muñoz-Jiménez, F., & Sánchez-Madrid, F. (1999). Interference of nonsteroidal antiinflammatory drugs with very late activation antigen 4/vascular cells adhesion molecule 1-mediated lymphocyte-endothelial cell adhesion. The Journal of Rheumatology, 26(8), 1665–1672. [Link]
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H-C, L., & G, A. (2012). Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy. Journal of Cancer Science & Therapy, 4(9), 297–303. [Link]
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Díaz-González, F., & Sánchez-Madrid, F. (2005). NSAIDs: learning new tricks from old drugs. Arthritis Research & Therapy, 7(3), 123. [Link]
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AJMC. (2020, August 6). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved February 27, 2026, from [Link]
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Calpena, A. C., Obach, R., & Domenech, J. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. European Journal of Pharmaceutics and Biopharmaceutics, 51(2), 147–152. [Link]
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DVM360. (2020, April 28). NSAIDS: COX-1 and COX-2: What's the difference? (Proceedings). Retrieved February 27, 2026, from [Link]
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De-La-Fuente, M. (2001). Drugs, inflammation and cell adhesion receptors. Allergologia et Immunopathologia, 29(1), 2–10. [Link]
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ResearchGate. (n.d.). NSAID effect on COXs in prostaglandin E2 (PGE2) synthesis and pathways.... Retrieved February 27, 2026, from [Link]
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Pountos, I., Georgouli, T., & Calori, G. M. (2019). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. International Journal of Molecular Sciences, 20(14), 3558. [Link]
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Lecturio. (2026, January 20). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved February 27, 2026, from [Link]
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Liu, T., Zhang, L., & Joo, D. (2017). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 18(8), 1633. [Link]
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Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work? Retrieved February 27, 2026, from [Link]
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Warner, T. D., & Vane, J. R. (2000). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 97(26), 14613–14618. [Link]
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Gierse, J. K., McDonald, J. J., & Hauser, S. D. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of Biological Chemistry, 271(26), 15810–15814. [Link]
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European Pharmaceutical Review. (2021, January 25). NSAIDs could be damaging to COVID-19 patients, dependent on timing, suggests study. Retrieved February 27, 2026, from [Link]
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Khan, A. A., Khan, Z., & Mohammed, A. (2021). Possible Interaction of Nonsteroidal Anti-inflammatory Drugs Against NF-κB- and COX-2-Mediated Inflammation: In Silico Probe. Applied Biochemistry and Biotechnology, 194(4), 1735–1753. [Link]
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Wang, R., Dasgupta, A., & Ward, M. M. (2016). Indirect comparison of NSAIDs for ankylosing spondylitis: Network meta-analysis of randomized, double-blinded, controlled trials. Seminars in Arthritis and Rheumatism, 45(6), 643–651. [Link]
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Chen, E. Y., & Schooley, R. T. (2021). Non-steroidal anti-inflammatory drugs dampen the cytokine and antibody response to SARS-CoV-2 infection. Journal of Virology, 95(7), e00018-21. [Link]
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Blanco, F. J., & Guitian, R. (2006). Long term NSAID treatment inhibits COX-2 synthesis in the knee synovial membrane of patients with osteoarthritis: differential proinflammatory cytokine profile between celecoxib and aceclofenac. Annals of the Rheumatic Diseases, 65(8), 1018–1023. [Link]
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Brideau, C., Van Staden, C., & Chan, C. C. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research, 61(7), 802–807. [Link]
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Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229–240. [Link]
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Taylor & Francis. (2021, February 3). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? Retrieved February 27, 2026, from [Link]
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The Definitive Guide to MoA Validation: Genetic Knockout vs. Alternative Modalities
Executive Summary: The Crisis of Reproducibility
In drug discovery, the failure to rigorously validate a target’s Mechanism of Action (MoA) is a primary driver of late-stage clinical attrition. Small molecule inhibitors often exhibit "off-target" polypharmacology, leading to phenotypic effects unrelated to the putative target.
This guide objectively compares the three primary modalities for target validation: Pharmacological Inhibition , RNA Interference (RNAi) , and CRISPR-Cas9 Genetic Knockout (KO) . While traditional methods have utility, this guide posits that CRISPR-Cas9 Ribonucleoprotein (RNP) Knockout has emerged as the superior "Gold Standard" for establishing absolute causality, provided that rigorous "rescue" controls are implemented.
Comparative Analysis: Selecting the Right Tool
To validate a target, you must prove that the loss of the target protein recapitulates the drug's effect. Below is a technical comparison of the available modalities.
Table 1: Modality Performance Matrix
| Feature | Small Molecule Inhibitor | RNA Interference (siRNA/shRNA) | CRISPR-Cas9 RNP Knockout |
| Mechanism | Protein function blockade (Steric/Allosteric) | mRNA degradation (Post-transcriptional) | DNA ablation (Genomic Indel/Frameshift) |
| Completeness | Variable (KD equivalent); often incomplete | Partial Knockdown (KD); rarely 100% | Complete Knockout (KO) ; Null allele |
| Specificity | Low ; Polypharmacology is common | Medium ; Seed-sequence off-targets | High ; Especially with RNP "hit-and-run" kinetics |
| Reversibility | Reversible (Washout) | Reversible (Transient) | Permanent (Heritable) |
| Duration | Hours to Days | Days (siRNA) to Weeks (shRNA) | Indefinite (Stable Cell Line) |
| Artifact Risk | Toxicity, Off-target kinase inhibition | Interferon response, incomplete KD | Genetic compensation (upregulation of paralogs) |
Critical Insight: The "Threshold Effect" Trap
Why RNAi often fails MoA validation: Many enzymes require only 10-20% active protein to sustain a phenotype. RNAi typically achieves 70-90% knockdown, leaving enough residual protein to mask the phenotype. CRISPR KO creates a binary (0%) condition, unmasking phenotypes that RNAi misses.
The Superior Methodology: CRISPR RNP "Hit-and-Run"
While plasmid-based CRISPR is common, Ribonucleoprotein (RNP) delivery is the requisite standard for high-fidelity MoA studies.
Why RNP?
-
Kinetics: RNPs are active immediately upon transfection and degraded within 24-48 hours. This "fast on, fast off" profile significantly reduces off-target cleavage compared to plasmids that express Cas9 for weeks.
-
Toxicity: Eliminates the risk of random plasmid integration into the host genome.
-
Efficiency: Superior editing in difficult-to-transfect cells (iPSCs, primary T-cells).
Experimental Protocol: Validating MoA via CRISPR KO
Standard: Generation of a bi-allelic knockout clone followed by functional rescue.
Phase 1: Design & Transfection (The Multi-Guide Strategy)
Do not rely on a single guide RNA (sgRNA). Use a multi-guide approach (2-3 sgRNAs targeting an early constitutive exon) to induce large deletions, ensuring a functional null.
-
Synthesize RNPs: Complex chemically modified sgRNAs with high-fidelity Cas9 protein (1:1.2 molar ratio) at room temperature for 10 mins.
-
Transfection: Deliver RNPs via electroporation (Nucleofection).[1]
-
Tip: Include a non-targeting control (NTC) RNP to normalize for electroporation stress.
-
-
Recovery: Allow 48-72 hours for editing and turnover of the existing wild-type protein.
Phase 2: Genotypic & Phenotypic Validation
A "Western Blot" is the only acceptable proof of KO for MoA studies. DNA sequencing alone is insufficient due to potential in-frame repairs.
-
Genotyping: PCR amplify the target region. Use TIDE (Tracking of Indels by Decomposition) or ICE analysis to quantify indel frequency in the pool.
-
Clonal Isolation: Limiting dilution or FACS sorting to isolate single clones.
-
Phenotyping: Perform Western Blot.[2][3] Requirement: Total absence of protein band compared to NTC.
Phase 3: The "Rescue" Experiment (The Self-Validating Pillar)
To prove the phenotype is caused by the specific gene loss and not an off-target effect, you must rescue the phenotype by re-expressing the target.
The Protocol:
-
cDNA Design: Clone the Wild-Type (WT) cDNA of your target.
-
Mutagenesis: You MUST introduce synonymous mutations into the cDNA at the gRNA binding site (or mutate the PAM sequence).
-
Reasoning: If you don't, the residual Cas9 or stable Cas9 (if used) will cut your rescue plasmid, failing the experiment.
-
-
Transfection: Transfect the KO clone with the mutant-cDNA.
-
Readout: The phenotype (e.g., cell death, signaling) should revert to Wild-Type levels.
Visualizing the Logic
The following diagrams illustrate the comparative workflows and the rigorous logic required for MoA confirmation.
Diagram 1: Comparative Workflows (RNAi vs. CRISPR RNP)
Caption: Comparison of RNAi vs. CRISPR RNP workflows. Note the critical distinction between "Partial Protein Loss" (RNAi) and "Null Allele" (CRISPR), which prevents false negatives due to threshold effects.
Diagram 2: The "Rescue" Validation Loop
Caption: The "Rescue" experiment logic. Re-introducing a PAM-mutated cDNA into the KO clone must restore the wild-type phenotype to confirm the observed effect is on-target.
Scientific Integrity: Addressing Genetic Compensation
A sophisticated MoA study must acknowledge Genetic Compensation . Unlike RNAi, which lowers mRNA levels, genetic KOs can trigger the upregulation of paralogous genes via the nonsense-mediated decay (NMD) pathway (Rossi et al., 2015).
-
The Risk: If you KO "Kinase A," the cell might upregulate "Kinase B" to survive, masking the phenotype.
-
The Solution: If a CRISPR KO shows no phenotype but RNAi does, do not immediately discard the RNAi data. Investigate paralog upregulation (qPCR) or perform a double-KO of the paralogs. This nuance distinguishes expert validation from basic screening.
References
-
Rossi, A., et al. (2015).[4] Genetic compensation induced by deleterious mutations but not gene knockdowns.[4] Nature. [Link][4]
-
Kim, S., et al. (2014). Highly efficient RNA-guided genome editing in human cells via delivery of purified Cas9 ribonucleoproteins. Genome Research. [Link]
-
Evers, B., et al. (2016). CRISPR knockout screening outperforms shRNA and CRISPRi in identifying essential genes.[5] Nature Biotechnology. [Link]
-
Synthego Application Note. (2025). RNPs: The New Standard for CRISPR Genome Editing. [Link]
-
Giuliano, C. J., et al. (2019). Melanoma Drug Resistance Revealed by CRISPR-Cas9 Screening.[6] Science. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. The safe handling of research chemicals is paramount to protecting the health of laboratory personnel and ensuring the integrity of experimental outcomes.[1] This guide provides a detailed protocol for the safe handling of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione, a substituted piperazinedione derivative. While specific toxicological data for this compound may be limited, a thorough understanding of its structural analogues allows for a robust and cautious approach to its handling.[2]
Understanding the Risks: A Structural Perspective
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione belongs to the piperazine class of compounds, which are known for their diverse biological activities.[3] The presence of a chlorophenyl group suggests potential for toxicity, as halogenated aromatic compounds can exhibit a range of adverse health effects.[4][5] Analogous compounds, such as 1-(3-Chlorophenyl)piperazine, are classified as hazardous, with potential for acute oral toxicity, skin irritation, and serious eye irritation.[6][7] Therefore, it is prudent to handle 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione with a high degree of caution, assuming it may possess similar hazardous properties.[8]
Key Potential Hazards:
-
Skin and Eye Irritation: Many piperazine derivatives are known to cause skin and eye irritation upon contact.[9][10]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[9][11]
-
Acute Toxicity: Ingestion may be harmful.[6]
| Hazard Category | Potential Effect | Rationale based on Analogous Compounds |
| Eye Contact | Serious eye irritation or damage | Piperazine derivatives are frequently classified as eye irritants.[7][10] |
| Skin Contact | Skin irritation, potential for sensitization | Chlorophenylpiperazine compounds are known skin irritants.[6][11] |
| Inhalation | Respiratory tract irritation | Fine powders of organic compounds can cause respiratory irritation.[9] |
| Ingestion | Harmful if swallowed | Acute oral toxicity is a concern with similar piperazine compounds.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to minimize exposure to hazardous chemicals.[12] The following PPE is mandatory when handling 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
-
Engineering Controls: All handling of solid 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][14]
-
Respirator: If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator for dusts should be worn.[2]
-
Caption: PPE Selection Workflow for Handling 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione.
Operational Plan: A Step-by-Step Protocol
A systematic approach to handling chemicals is crucial for safety.[1] The following protocol outlines the steps for the safe handling of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione.
1. Pre-Handling Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available Safety Data Sheets (SDS) for similar compounds.[1]
-
Designate a Work Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[12]
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing supplies, and waste containers, before handling the chemical.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[12]
2. Handling the Compound:
-
Don PPE: Put on all required PPE as outlined in the previous section.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood to contain any dust. Use a draft shield if necessary.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
3. Storage:
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[13]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
Inventory: Maintain an accurate inventory of the chemical.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential to protect both personnel and the environment.[1]
-
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and disposable equipment, in a designated, labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]
-
-
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill Response:
-
Minor Spill: For a small spill, wear appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[15] Clean the spill area thoroughly.
-
Major Spill: Evacuate the area and alert others. Contact your institution's EHS department or emergency response team immediately.
-
By adhering to these guidelines, researchers can handle 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione with a high degree of safety, minimizing risks to themselves and their colleagues.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Chemical Safety in Research and Teaching.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003, November 15). PubMed.
- Piperazine derivatives as dangerous abused compounds. (2019, December 16).
- Life-Changing Safety Tips for Handling Labor
- Lab Safety.
- The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
- SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Fisher Scientific.
- (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
- 1-(2-Methoxylphenyl)-piperazine. AK Scientific, Inc.
- Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature. (2025, August 6).
- Europol–EMCDDA Active Monitoring Report on a new psychoactive substance: 1-(3-chlorophenyl)piperazine (mCPP). euda.europa.eu.
- Piperazine. Apollo Scientific.
- Personal protective equipment for handling Piperazine-2-thione. Benchchem.
- Safety Data Sheet - 1-(3-Chlorophenyl)piperazine (hydrochloride). (2026, January 13). Cayman Chemical.
- SAFETY DATA SHEET - (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. LGC Standards.
- SAFETY DATA SHEET - 1-Methylpiperazine. (2024, August 23). Merck Millipore.
- Safety Data Sheet - 3-Chlorophenyl piperazine. (2024, November 1). CymitQuimica.
- Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. Benchchem.
- Safety D
- SAFETY DATA SHEET - 1-Methyl-3-phenylpiperazine. Fisher Scientific.
- Piperazine. Santa Cruz Biotechnology.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
